3-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)-4H-chromen-4-one
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Overview
Description
3-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-hydroxychromone with 1-methylpyrazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromen-4-one scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydrochromen-4-one derivatives .
Scientific Research Applications
3-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a fluorescent probe in analytical chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its anticancer, antimicrobial, and antioxidant properties.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s ability to undergo excited-state intramolecular proton transfer (ESIPT) also plays a crucial role in its fluorescence properties, making it useful as a fluorescent probe .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-(thiophen-2-yl)chromen-4-one: Similar in structure but contains a thiophene ring instead of a pyrazole ring.
3-Hydroxy-2-(furan-2-yl)chromen-4-one: Contains a furan ring instead of a pyrazole ring.
3-Hydroxy-2-(4-methoxyphenyl)chromen-4-one: Contains a methoxyphenyl group instead of a pyrazole ring.
Uniqueness
3-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)-4H-chromen-4-one is unique due to the presence of the 1-methylpyrazole moiety, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
3-hydroxy-2-(1-methylpyrazol-4-yl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c1-15-7-8(6-14-15)13-12(17)11(16)9-4-2-3-5-10(9)18-13/h2-7,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANADSWHGHPCJJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C(=O)C3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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